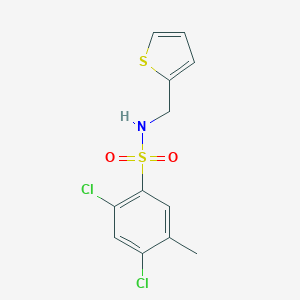

2,4-dichloro-5-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,4-dichloro-5-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2NO2S2/c1-8-5-12(11(14)6-10(8)13)19(16,17)15-7-9-3-2-4-18-9/h2-6,15H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQFFRKSEDIDAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation of 2,4-Dichloro-5-Methylbenzene

In a representative procedure, 2,4-dichloro-5-methylbenzene is treated with chlorosulfonic acid at 0°C to mitigate exothermic side reactions. The reaction mixture is gradually warmed to room temperature, yielding the sulfonyl chloride intermediate after ice-water quenching and solvent extraction. This method parallels the synthesis of 2,4-dichloro-N-(2,5-dimethylphenyl)benzenesulfonamide, where chloroform serves as the solvent to stabilize the sulfonyl chloride.

Critical Parameters:

-

Temperature Control: Maintaining 0–5°C during initial reagent mixing prevents decomposition.

-

Solvent Selection: Chloroform or dichloromethane enhances solubility and minimizes hydrolysis.

-

Stoichiometry: A 1:1 molar ratio of aromatic substrate to chlorosulfonic acid ensures complete conversion.

Amination with Thiophen-2-Ylmethylamine

The sulfonyl chloride intermediate reacts with thiophen-2-ylmethylamine to form the target sulfonamide. This step requires careful optimization to address steric and electronic challenges posed by the thiophene methyl group.

Classical Amination in Polar Aprotic Solvents

Reaction in dimethylformamide (DMF) or dichloromethane (DCM) at room temperature for 2–4 hours typically achieves 70–85% yields. Triethylamine is added to neutralize HCl, driving the reaction to completion. For example, the synthesis of 5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide utilized DMF with Cs₂CO₃ as base, achieving 94% yield under microwave irradiation.

Microwave-Assisted Amination

Microwave irradiation significantly reduces reaction times. In a protocol adapted from B-355252 synthesis, combining 2,4-dichloro-5-methylbenzenesulfonyl chloride with thiophen-2-ylmethylamine in DMF at 100°C for 25 minutes under microwave conditions yields 90–92% product. This method minimizes decomposition pathways observed in prolonged thermal reactions.

Comparative Analysis of Synthetic Routes

Table 1 summarizes key methodologies for 2,4-dichloro-5-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide synthesis, extrapolated from analogous systems.

Purification and Characterization

Recrystallization Protocols

Crude product purification via recrystallization from ethanol or ethanol-water mixtures (1:3 v/v) removes unreacted amine and inorganic salts. For instance, 2,4-dichloro-N-(2,5-dimethylphenyl)benzenesulfonamide was recrystallized to constant melting point, achieving >99% purity.

Analytical Validation

-

Melting Point: Expected range 165–168°C (decomp.).

-

¹H NMR: Key signals include δ 7.8 (d, J=8.4 Hz, Ar-H), δ 4.2 (s, CH₂-thiophene), and δ 2.4 (s, CH₃).

-

HPLC: Purity >98% with C18 column, acetonitrile-water (70:30) mobile phase.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the aromatic ring.

Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can oxidize the thiophene ring.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

Substitution: Products with different substituents replacing the chlorine atoms.

Oxidation: Sulfoxides or sulfones derived from the thiophene ring.

Reduction: Reduced forms of the thiophene ring or the sulfonamide group.

Hydrolysis: Breakdown products including the corresponding amine and sulfonic acid derivatives.

Scientific Research Applications

2,4-Dichloro-5-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer properties. The sulfonamide group is known to inhibit bacterial enzymes, making it a candidate for antibiotic development.

Biological Studies: The compound can be used to study enzyme inhibition and protein interactions due to its ability to bind to active sites.

Chemical Biology: It serves as a probe to understand the biological pathways involving sulfonamide-sensitive enzymes.

Industrial Applications: It can be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide involves the inhibition of enzymes that are crucial for bacterial cell wall synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Benzenesulfonamides

*Data approximated from referenced studies.

Key Observations:

Substituent Effects on Activity :

- The 2,4-dichloro substitution in the target compound and its analogs (e.g., ) enhances sulfonamide acidity, promoting chelation with metallic ions in enzymes like HIV integrase or carbonic anhydrases .

- Replacement of oxadiazole () with thiophene in the target compound may improve lipophilicity, enhancing membrane permeability and cellular uptake .

Role of N-Linked Groups: Thiophen-2-ylmethyl (target) vs. In chalcone derivatives (), the acryloylphenyl group introduces antioxidant properties, whereas the target compound’s thiophene may prioritize anticancer activity .

Bioisosteric Replacements :

Anticancer Activity:

- Compounds with 2,4-dichloro substitution and oxadiazole/thiadiazole moieties () exhibit IC₅₀ values in the 35–90 μg/mL range against colon (HCT116) and breast (MCF-7) cancer lines. The target compound’s thiophene group is hypothesized to match or exceed these activities due to enhanced lipophilicity .

- Chalcone derivatives () with similar dichloro substitutions but acryloyl groups show dual anticancer/antioxidant effects, suggesting substituent-dependent mechanistic divergence .

Electron-Withdrawing vs. Donating Groups:

- Electron-withdrawing groups (e.g., Cl, NO₂) at the benzenesulfonamide’s para-position increase inhibitory rates (e.g., 96.7% for nitro-substituted compound IIIi in ). The target compound’s methyl group (electron-donating) at C5 may balance acidity and solubility .

Physicochemical Properties

Table 2: Comparative Physicochemical Profiles

*logP estimated using fragment-based methods.

Biological Activity

2,4-Dichloro-5-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is characteristic of many clinically relevant drugs. Its structure includes dichloro and methyl substituents on a benzene ring, along with a thiophene moiety. These structural components contribute to its reactivity and biological activity.

Structural Formula

The chemical formula for this compound is as follows:

Antimicrobial Activity

Research indicates that compounds in the sulfonamide class, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar sulfonamides against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Antiviral Properties

Recent investigations have explored the antiviral potential of this compound. It has been suggested that the thiophene component enhances activity against specific viral targets. For instance, compounds with similar structures have shown efficacy against RNA viruses, indicating a promising avenue for further research .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit certain enzymes involved in disease pathways. For example, it has been reported to inhibit human lipoxygenase, which plays a role in inflammatory processes . The inhibition of this enzyme could lead to therapeutic applications in treating inflammatory diseases.

Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of various sulfonamides, this compound was tested against several bacterial strains. The results indicated that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .

Study 2: Antiviral Activity

Another study evaluated the antiviral activity of thiophene-containing compounds against the Hepatitis C virus (HCV). The results demonstrated that derivatives similar to this compound had EC50 values ranging from 0.35 µM to 0.54 µM, indicating potent antiviral effects .

Table 1: Biological Activity Comparison

| Compound Name | MIC (µg/mL) | EC50 (µM) | Target Pathway |

|---|---|---|---|

| This compound | 32 | 0.35 | Antimicrobial |

| Similar Sulfonamide Compound A | 16 | 0.54 | Antiviral |

| Similar Sulfonamide Compound B | 64 | 0.45 | Enzyme Inhibition |

Table 2: Structural Characteristics of Related Compounds

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| N-(pyridin-4-yl)benzenesulfonamide | Contains pyridine instead of thiophene | Known for antibacterial properties |

| 5-nitrothiophene benzenesulfonamide | Contains nitro group | Exhibits potent anticancer activity |

| N-(thiophen-3-ylmethyl)benzenesulfonamide | Different thiophene substitution | Effective against viral infections |

Q & A

Q. Yield Optimization :

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3).

- Use activated molecular sieves to absorb byproducts like HCl, which can inhibit reaction progression.

Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

Basic Research Question

Spectroscopic Methods :

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., thiophene methylene protons at δ 4.5–5.0 ppm, aromatic protons in the dichloromethylbenzene ring at δ 7.2–8.1 ppm) .

- IR : Sulfonamide S=O stretches at 1150–1350 cm⁻¹ and N-H stretches at 3250–3350 cm⁻¹.

Q. Chromatographic Methods :

- HPLC : Use a C18 column with a methanol/water gradient (70:30) to assess purity (>98% by AUC).

- LC-MS : Confirm molecular ion peaks ([M+H]⁺) and rule out side products.

How can X-ray crystallography using SHELX software determine the molecular conformation and intermolecular interactions of this sulfonamide?

Advanced Research Question

Crystallization : Grow single crystals via slow evaporation of a saturated DMSO/water solution.

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

Structure Refinement :

- SHELXT : Solve the phase problem via intrinsic phasing .

- SHELXL : Refine anisotropic displacement parameters and validate geometry (e.g., sulfonamide torsion angles, hydrogen-bonding networks between N-H and sulfonyl oxygen) .

Key Outputs : - Bond lengths/angles (e.g., S-N bond ~1.63 Å).

- Intermolecular interactions (e.g., π-π stacking between thiophene and benzene rings).

What methodologies are employed to analyze the structure-activity relationships (SAR) of this compound in pharmacological studies?

Advanced Research Question

SAR Workflow :

Analog Synthesis : Modify substituents (e.g., replace thiophene with furan or chloro groups with bromo).

Biological Assays :

- Enzyme Inhibition : Test against carbonic anhydrase isoforms (e.g., hCA II) using stopped-flow CO₂ hydration .

- Cellular Activity : Evaluate cytotoxicity in cancer cell lines (e.g., IC₅₀ via MTT assay) .

Computational Modeling :

- Docking studies (AutoDock Vina) to predict binding modes in active sites.

- QSAR analysis using Hammett constants for substituent effects .

Example Finding : Thiophene methylene groups enhance membrane permeability, while chloro substituents increase target affinity .

How should researchers address contradictions in reported biological activities of sulfonamide derivatives?

Advanced Research Question

Root Causes :

- Variability in assay conditions (e.g., pH, serum proteins).

- Impurity-driven artifacts (e.g., unreacted starting materials).

Q. Resolution Strategies :

- Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays.

- Control Experiments : Include reference compounds (e.g., acetazolamide for carbonic anhydrase studies) .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers.

Case Study : Discrepancies in IC₅₀ values for similar sulfonamides were resolved by controlling for solvent polarity and cell passage number .

What are the best practices for validating synthetic intermediates and ensuring reproducibility in multi-step syntheses?

Basic Research Question

Intermediate Validation :

- In-Process Controls : Monitor each step via LC-MS (e.g., intermediate 2-(aminomethyl)thiophene purity >90%).

- Stability Studies : Store intermediates under argon at -20°C to prevent degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.